molecular formula C9H7BrN2 B1603987 3-Bromoquinolin-2-amine CAS No. 36825-31-7

3-Bromoquinolin-2-amine

Cat. No.: B1603987
CAS No.: 36825-31-7
M. Wt: 223.07 g/mol
InChI Key: CVEFDUOXWWDNET-UHFFFAOYSA-N
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Description

3-Bromoquinolin-2-amine is a heterocyclic aromatic compound with the molecular formula C9H7BrN2. It is a derivative of quinoline, which is a fundamental structure in many biologically active compounds. The presence of both bromine and amine groups in its structure makes it a versatile intermediate in organic synthesis and pharmaceutical research.

Scientific Research Applications

3-Bromoquinolin-2-amine has a wide range of applications in scientific research:

Biochemical Analysis

Biochemical Properties

It is known that the bromine atom at the 3-position can undergo various palladium-catalyzed coupling reactions, including Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig reactions. These reactions suggest potential interactions with enzymes, proteins, and other biomolecules, but specific interactions have not been reported.

Molecular Mechanism

It is known that the compound can participate in various palladium-catalyzed coupling reactions, which could potentially lead to changes in gene expression or enzyme activity. Specific binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression have not been reported.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromoquinolin-2-amine typically involves the bromination of quinolin-2-amine. One common method includes the use of bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a solvent like acetic acid or dichloromethane. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination .

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, such as temperature and concentration, leading to higher yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: 3-Bromoquinolin-2-amine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

  • Substituted quinolines
  • Nitroquinolines
  • Aminoquinolines

Comparison with Similar Compounds

  • 2-Aminoquinoline
  • 3-Chloroquinolin-2-amine
  • 3-Iodoquinolin-2-amine

Comparison: 3-Bromoquinolin-2-amine is unique due to the presence of the bromine atom, which can be easily substituted, making it a versatile intermediate. Compared to 3-Chloroquinolin-2-amine and 3-Iodoquinolin-2-amine, the bromine derivative offers a balance between reactivity and stability, making it suitable for a wide range of synthetic applications .

Properties

IUPAC Name

3-bromoquinolin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7BrN2/c10-7-5-6-3-1-2-4-8(6)12-9(7)11/h1-5H,(H2,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CVEFDUOXWWDNET-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=C(C(=N2)N)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7BrN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50627504
Record name 3-Bromoquinolin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50627504
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

223.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

36825-31-7
Record name 3-Bromo-2-quinolinamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=36825-31-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Bromoquinolin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50627504
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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